![molecular formula C9H6ClNO2 B3028828 2-(3-Chloro-4-cyanophenyl)acetic acid CAS No. 34841-48-0](/img/structure/B3028828.png)
2-(3-Chloro-4-cyanophenyl)acetic acid
Overview
Description
“2-(3-Chloro-4-cyanophenyl)acetic acid” is a chemical compound with the molecular formula C9H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 195.6 .
Synthesis Analysis
The synthesis of “2-(3-Chloro-4-cyanophenyl)acetic acid” can involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for “2-(3-Chloro-4-cyanophenyl)acetic acid” is 1S/C9H6ClNO2/c10-8-3-6 (4-9 (12)13)1-2-7 (8)5-11/h1-3H,4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
“2-(3-Chloro-4-cyanophenyl)acetic acid” can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .Physical And Chemical Properties Analysis
“2-(3-Chloro-4-cyanophenyl)acetic acid” is a solid at room temperature . The compound should be stored in a dry place at room temperature .Scientific Research Applications
- Method : It reacts with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts to form these heterocyclic compounds .
Synthesis of 1,2,4,5-Tetrazines
Mineralocorticoid Receptor Antagonists
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
Similar compounds have been known to participate in various chemical reactions as precursors . The cyanophenyl group in the compound could potentially interact with its targets, leading to changes in their function or structure.
Pharmacokinetics
The compound’s lipophilicity, gi absorption, and bbb permeability have been calculated , which could provide some insights into its pharmacokinetic properties.
properties
IUPAC Name |
2-(3-chloro-4-cyanophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFDMVPHNPKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296033 | |
Record name | 3-Chloro-4-cyanobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-cyanophenyl)acetic acid | |
CAS RN |
34841-48-0 | |
Record name | 3-Chloro-4-cyanobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34841-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-cyanobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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